Cas no 91759-73-8 (Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-)
Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-
- AG-690/12509134
- CBKinase1_000930
- 91759-73-8
- Cambridge id 5736008
- SCHEMBL6406347
- CHEMBL290317
- SR-01000218477
- CBKinase1_013330
- 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- SR-01000218477-1
- AKOS005206970
- [5-(3,4-Dimethoxy-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- 2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)aceticacid
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- {[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- AB00095254-01
- BRD-K75249948-001-01-1
- [5-(3,4-dimethoxy-phenyl)-4-phenyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
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- MDL: MFCD01408828
- Inchi: 1S/C18H17N3O4S/c1-24-14-9-8-12(10-15(14)25-2)17-19-20-18(26-11-16(22)23)21(17)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,23)
- InChI Key: CVWLAQJHHLKNGI-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=NN=C(C2C=CC(=C(C=2)OC)OC)N1C1C=CC=CC=1
Computed Properties
- Exact Mass: 371.094
- Monoisotopic Mass: 371.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 112Ų
Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529471-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
91759-73-8 | 97% | 1g |
$577 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633450-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
91759-73-8 | 98% | 1g |
¥7341.00 | 2024-04-25 | |
| Crysdot LLC | CD11016713-1g |
2-((5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid |
91759-73-8 | 97% | 1g |
$583 | 2024-07-19 |
Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-
Comprehensive Overview of Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- (CAS No. 91759-73-8)
Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- (CAS No. 91759-73-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a 1,2,4-triazole core, which is known for its versatile biological activities, combined with a 3,4-dimethoxyphenyl and phenyl substituent, enhancing its potential applications. Researchers are particularly interested in its thioacetic acid derivative, which may contribute to its reactivity and functionality in various synthetic pathways.
The growing interest in CAS No. 91759-73-8 aligns with the broader trend of exploring heterocyclic compounds for drug discovery. With the rise of AI-driven drug design and computational chemistry, this compound has been studied for its potential as a kinase inhibitor or antimicrobial agent. Users frequently search for terms like "1,2,4-triazole derivatives uses" or "dimethoxyphenyl compounds in medicine," reflecting the demand for innovative therapeutic solutions. Its structural complexity also makes it a candidate for catalysis and material science applications.
From a synthetic chemistry perspective, Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- is synthesized through multi-step reactions involving condensation and cyclization processes. The presence of the thioether linkage (-S-) adds to its stability and potential for further functionalization. Laboratories focusing on green chemistry are exploring eco-friendly methods to produce such compounds, addressing concerns about sustainable synthesis and waste reduction.
In agrochemical research, this compound's triazole moiety is associated with plant growth regulation and pest control. Searches for "triazole-based agrochemicals" highlight its relevance in developing next-generation crop protection agents. Additionally, its methoxy groups may influence its bioavailability and environmental persistence, topics frequently debated in regulatory science forums.
Analytical characterization of CAS No. 91759-73-8 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring purity and structural confirmation. The compound's logP and solubility profiles are critical for formulation scientists, especially those working on drug delivery systems. These parameters are often queried alongside "91759-73-8 solubility in DMSO" or "triazole derivative stability," indicating practical research needs.
Future directions for Acetic acid,[[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- include exploring its structure-activity relationships (SAR) and optimizing its pharmacokinetic properties. With the integration of machine learning in chemical research, predictive models could accelerate its development. This compound exemplifies the intersection of traditional organic synthesis and modern technology, making it a compelling subject for both academia and industry.
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